molecular formula C20H20Cl4O5 B124617 1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside CAS No. 168427-35-8

1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside

Cat. No. B124617
M. Wt: 482.2 g/mol
InChI Key: BISWEUXISBNCCJ-WTGUMLROSA-N
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Description

Molecular Structure Analysis

The molecular formula for this compound is C20H20Cl4O5. Its average mass is 482.182 Da and its monoisotopic mass is 480.006500 Da12.


Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Techniques : This compound is synthesized from D-ribofuranose using hydroxyl protection, selective O-2-de-protection, and oxidation methods. A specific synthesis example achieved a yield of 79.1% for O-2-de-protection using 2,4-dichlorobenzyl chloride as a protective reagent and 91.8% for oxidation using DMP as an oxidant (Leng Yi-xin, 2009).

  • Precursor to Nucleosides : Methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides, including this compound, are extensively used as synthons to construct 2'-C-branched ribonucleosides. These compounds are crucial in the synthesis of diverse nucleoside analogues, demonstrating their importance in nucleic acid chemistry (Nan-Sheng Li, Jun Lu, J. Piccirilli, 2007).

  • Formation of Glycosides : The compound serves as a key component in the synthesis of glycosides with bis(indole) aglycone. These synthesized glycosides, including the ribofuranosides and analogous glycosides of indolo[2,3-a]furano(or pyrrolo)[3,4-c]carbazol-5,7-diones, have been studied for their cytotoxic activities against human tumor cell lines (L. Garaeva, A. A. Bakhmedova, I. V. Iartseva, S. I. Mel'nik, V. Adanin, 2003).

Chemical Transformations

  • Chemical Modification : Research has shown the transformation of related compounds like methyl 2,3-anhydro-alpha-D-ribofuranoside into various derivatives, illustrating the potential for chemical modifications of this class of compounds (G. Adiwidjaja, O. Schulze, J. Voss, J. Wirsching, 2000).

  • Conformational Analysis : Studies involving similar ribofuranosyl nucleosides have been performed to understand their conformational behavior, which can provide insights into the structural properties of this compound (G. Sivets, E. Kalinichenko, I. Mikhailopulo, 2007).

Applications in Nucleoside Analogue Synthesis

  • Nucleoside Analogues Production : This compound and its derivatives play a significant role in the production of various nucleoside analogues, including modifications with fluorine atoms and other functional groups, which have applications in therapeutics and biochemical research (Jing-Dong Ye, X. Liao, J. Piccirilli, 2005).

properties

IUPAC Name

(2S,3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-20,25H,8-10H2,1H3/t17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISWEUXISBNCCJ-WTGUMLROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside

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